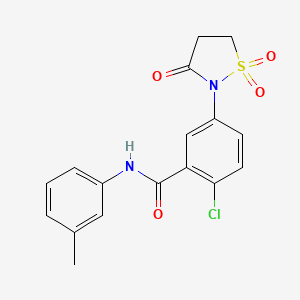
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide, also known as Isothiazolidinone, is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用機序
The mechanism of action of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the activity of specific bacterial enzymes, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. It has also been shown to inhibit the growth of various bacterial strains, including antibiotic-resistant strains. Additionally, 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone has several advantages for lab experiments, including its high purity and high yield synthesis method. It is also a relatively stable compound, making it easier to handle and store. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone. One potential area of research is the development of new drug candidates based on this compound for the treatment of cancer and bacterial infections. Another potential area of research is the study of the mechanism of action of this compound, which could lead to the development of new therapeutic targets. Additionally, the study of the biochemical and physiological effects of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone could lead to the identification of new pathways and processes in the body, which could have implications for the treatment of various diseases.
合成法
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone is synthesized using a specific method that involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-methylphenylamine in the presence of thionyl chloride. The resulting product is then reacted with isothiazolidin-3-one-1,1-dioxide to yield 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide. This synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities. It has also been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and bacterial infections.
特性
IUPAC Name |
2-chloro-N-(3-methylphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-11-3-2-4-12(9-11)19-17(22)14-10-13(5-6-15(14)18)20-16(21)7-8-25(20,23)24/h2-6,9-10H,7-8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJZFMBYVSIDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-methylphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

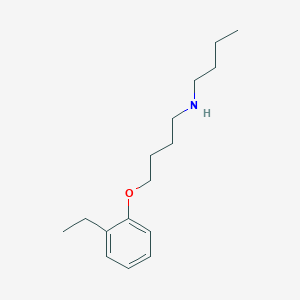
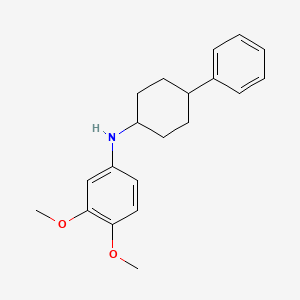
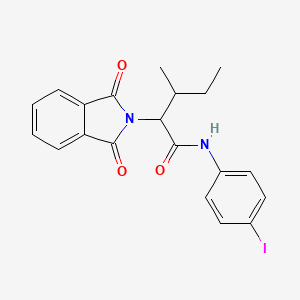
![2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride](/img/structure/B5065995.png)
![N-(2,5-dimethoxyphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5066001.png)

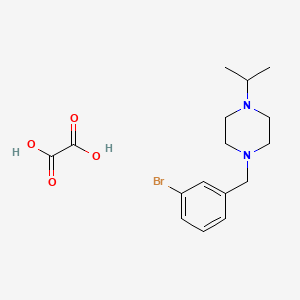

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5066031.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B5066053.png)

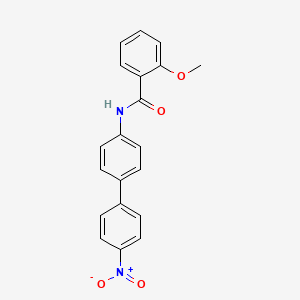
![3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B5066072.png)
![ethyl 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5066077.png)